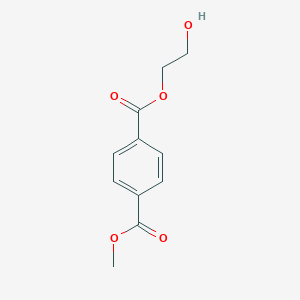

2-Hydroxyethyl methyl terephthalate

Overview

Description

2-Hydroxyethyl methyl terephthalate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Marker for Hydroxyl Radicals : HET is identified as a superior fluorescence marker for detecting hydroxyl radicals. This application is useful for interpreting hydroxylation reactions and conducting non-toxic microdialysis experiments (Saran & Summer, 1999).

Measurement in Medical Ultrasound : It is used to measure the threshold and extent of cavitation from medical ultrasound sources at high frequencies (Price et al., 1997).

Probe for Hydroxyl Radicals : Terephthalate, a related compound, acts as a sensitive probe for hydroxyl radicals, forming 2-hydroxyterephthalic acid when reacting with them. This process has a detection limit as low as 2 nM (Gonzalez et al., 2018).

Screening of PET-Depolymerizing Enzymes : The PET dimer, which includes HET, is used as a substrate to screen, identify, and characterize novel PET-depolymerizing enzymes (Djapovic et al., 2021).

Polycondensation in PET Formation : HET is studied for its role in the kinetic and catalytic aspects of poly(ethylene terephthalate) (PET) formation, using model molecules like 2-hydroxyethyl 4-methylbenzoate (Apicella et al., 1998).

PET Recycling and Polymer Science : It is involved in the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) for PET formation and recycling (Tomita, 1973), and is a key component in the depolymerization of waste PET into monomers (Xi et al., 2005).

Monitoring Hydroxyl Radical Concentration : The terephthalate dosimeter, incorporating HET, is used in sonochemical studies for measuring low concentrations of hydroxyl radicals in aqueous systems (Price & Lenz, 1993), and for monitoring terephthalate concentrations (Fang et al., 1996).

Optimization in Crystal Formation : Optimized crystals of bis(2-hydroxyethyl) terephthalate have been studied for their particle size and crystal habit, indicating its significance in materials science (Yuan et al., 2021).

Plasticizer Replacement : HET's derivative, di-2-ethylhexyl terephthalate (DEHTP), is used as a replacement plasticizer for DEHP, with implications for human exposure (Silva et al., 2019).

Supramolecular Chemistry : It is involved in the creation of novel supramolecular architectures with fluorescent emission, like in cadmium(II)-terephthalate polymers (Dai et al., 2002).

Chemical Recycling of PET : HET, as a main product of PET glycolysis, plays a crucial role in various applications, including the recycling of PET (Yue et al., 2011).

Environmental Applications : Recycled PET, involving HET, contributes to solving environmental problems and providing new sources of raw materials for petrochemical products and energy (Damayanti & Wu, 2021).

Water Treatment : HET's related compound, iron terephthalate, is used in adsorptive removal of harmful dyes from water, indicating its potential in water purification processes (Haque et al., 2011).

Catalytic Applications : The transesterification of dimethyl terephthalate with ethylene glycol to 2-hydroxyethyl terephthalate is influenced by temperature, reactant/catalyst ratios, and starting material ratio, suggesting its importance in catalytic processes (Meyer & Hoelderich, 1999).

Polyester Resin Production : Chemical recycling of PET wastes into unsaturated polyester resins utilizes HET, extending the recycling process's applications (Duque-Ingunza et al., 2013).

Sustainable Textile Modification : Sonochemical techniques involving HET derivatives improve the wettability and self-cleaning activity of polyester fibers, indicating its utility in textile industry (Harifi & Montazer, 2017).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxyethyl methyl terephthalate (also known as mono(2-hydroxyethyl) terephthalate, MHET) is the enzyme MHETase . MHETase is a hydrolase enzyme that catalyzes the hydrolysis of MHET . This enzyme plays a crucial role in the degradation of polyethylene terephthalate (PET), a common plastic material .

Mode of Action

MHETase interacts with MHET by catalyzing its hydrolysis . This interaction results in the breakdown of MHET into its constituent monomers . The enzyme PETase from the bacterium Ideonella sakaiensis can degrade PET at moderate temperatures and exhibits relatively higher activity than other PET-degrading enzymes .

Biochemical Pathways

The enzymatic degradation of PET involves the hydrolysis of ester bonds to generate its hydrolysis products: bis(2-hydroxyethyl) terephthalate (BHET), MHET, terephthalic acid (TPA), and ethylene glycol . The insoluble BHET is then further decomposed into MHET . These monomers can be utilized as a starting component to produce polymer materials with the same quality as the original polymer or other valuable products .

Pharmacokinetics

It is known that this compound is soluble in water and polar organic solvents .

Result of Action

The action of MHETase on MHET results in the breakdown of PET, a common plastic material . This enzymatic action provides an environmentally friendly solution for reducing the environmental accumulation of PET .

Action Environment

The action of MHETase on MHET is influenced by environmental factors such as temperature . For instance, the polymer chain of PET fluctuates at temperatures higher than the glass transition temperature (Tg) . Moreover, the degradation of PET had a relatively low activation energy of 66.5 kJ mol −1, which was accountable for catalytic methanolysis of PET at ambient conditions .

Future Directions

The future directions of 2-Hydroxyethyl Methyl Terephthalate involve its use in the degradation of PET . It is suggested that PETases in bacteria evolved only recently . The capability to produce a variety of various quality of different molecular weights in a single operation is the primary reason for the extensive application of PET in the pharmaceutical fields .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl Methyl Terephthalate interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be degraded by the enzyme PETase, which is secreted by the bacterium Ideonella sakaiensis . PETase hydrolyzes polyethylene terephthalate (PET) into soluble building blocks, including this compound . The nature of these interactions involves the hydrolysis of ester bonds, which is a common biochemical reaction .

Cellular Effects

It is known that the degradation of PET by PETase, which produces this compound, can influence cell function This includes impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme PETase. PETase binds to this compound and catalyzes its hydrolysis . This process involves binding interactions with the enzyme, activation of the enzyme, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study of the methanolysis of PET, it was found that PET resins were completely decomposed into monomers, including this compound, within 24 hours This suggests that the compound has a certain degree of stability and does not degrade quickly

Metabolic Pathways

This compound is involved in the metabolic pathway of PET degradation. PETase, the enzyme that degrades PET, produces this compound as one of its products . This suggests that the compound interacts with PETase and potentially other enzymes or cofactors in this pathway .

Properties

IUPAC Name |

4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQMYWWZWUOCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063112 | |

| Record name | 2-Hydroxyethyl methyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3645-00-9 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3645-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR42U3BY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-hydroxyethyl methyl terephthalate in PET methanolysis?

A1: this compound is identified as a major by-product during the low-energy catalytic methanolysis of PET []. Its presence, along with monomethyl terephthalate, indicates an incomplete depolymerization process where the PET polymer chains are not fully broken down into the desired dimethyl terephthalate (DMT) monomer.

Q2: How does the formation of this compound impact the efficiency of DMT production?

A2: The formation of this compound directly affects the yield of the target product, DMT. The research highlights that by controlling the moisture level in the reaction system, the formation of this by-product can be minimized, leading to a higher yield of DMT []. This suggests that the presence of water can lead to side reactions that favor the formation of this compound instead of complete depolymerization to DMT.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)